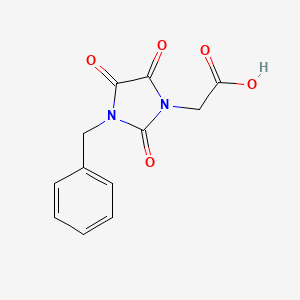

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-9(16)7-14-11(18)10(17)13(12(14)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZESXSJIWNIMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid typically involves the reaction of benzylamine with glyoxylic acid and urea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, differing in substituents, functional groups, or oxidation states. Key differences and their implications are summarized below.

Substituent Variations on the Imidazolidinone Ring

a. (3-Allyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS: sc-346215)

- Structure : Allyl group at position 3 instead of benzyl.

- Properties :

- The allyl group introduces less steric hindrance compared to benzyl, increasing solubility in polar solvents.

- Enhanced electrophilicity due to the electron-withdrawing trioxo system promotes nucleophilic addition reactions .

- Intramolecular hydrogen bonding stabilizes transition states, improving reaction selectivity .

- Applications : Used in asymmetric synthesis and as a precursor for bioactive molecules .

b. 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide (CAS: 303986-63-2)

- Structure : 4-Methylbenzyl substituent at position 3; acetic acid replaced by acetamide.

- Acetamide group reduces acidity (compared to acetic acid), altering hydrogen-bonding interactions .

- Applications : Investigated for medicinal chemistry applications due to improved pharmacokinetic properties .

c. 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS: 128043-82-3)

Functional Group Modifications

a. 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide (CAS: 303986-66-5)

- Structure : Acetic acid replaced by acetamide.

- Properties :

- Applications : Explored as a protease inhibitor scaffold .

b. Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS: 89694-35-9)

Oxidation State Variations

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 956436-77-4)

Research Findings and Implications

- Electrophilicity Trends : Trioxo derivatives exhibit higher reactivity than dioxo analogs, making them preferred for nucleophilic addition reactions .

- Solubility : Alkyl substituents (e.g., methyl) improve aqueous solubility, while aromatic groups (e.g., benzyl) enhance lipid solubility .

- Biological Activity : Acetamide derivatives show promise in drug discovery due to balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure

The molecular formula of this compound is . Its structure features an imidazolidinone ring with a benzyl substituent that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of imidazolidinones exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | B. subtilis | 16 µg/mL |

| This compound | S. aureus | 24 µg/mL |

These findings suggest that the compound has moderate antibacterial properties and could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro tests have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231 cells

- Lung Cancer : A549 cells

- Colorectal Cancer : HCT116 cells

In these studies, the compound showed selective toxicity towards cancer cells compared to normal cells, indicating its potential as a targeted cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT116 | 18 |

The results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group or variations in the imidazolidinone ring can significantly affect its potency and selectivity.

Key Findings:

- Substituents on Benzyl Group : Electron-donating groups enhance antimicrobial activity.

- Ring Modifications : Alterations in the imidazolidinone structure can lead to improved anticancer efficacy.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

- Case Study 1 : A derivative similar to this compound was tested in vivo for its anti-tumor effects in mice bearing xenografts of human breast cancer. Results showed a significant reduction in tumor size compared to controls.

- Case Study 2 : In a clinical trial setting, another related compound demonstrated efficacy in reducing inflammatory markers in patients with rheumatoid arthritis.

Q & A

Basic Research Question

- Solubility : Preliminary data for related compounds suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Conduct Hansen solubility parameter (HSP) calculations to optimize solvent selection .

- Stability :

Methodological Note : Monitor stability via HPLC at regular intervals (e.g., 0, 24, 48 hours) to detect degradation peaks .

How does the electronic structure of this compound influence its reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

The electron-deficient trioxoimidazolidine core enhances susceptibility to nucleophilic attack at the carbonyl carbons (C2, C4, C5). Key insights:

- Electrostatic potential maps : Highlight electron-deficient regions (C=O groups) as reactive sites .

- Substituent effects : Electron-withdrawing groups (e.g., –NO) on the benzyl ring further polarize the core, accelerating nucleophilic substitution .

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to quantify electrophilicity .

Case Study : Fluorinated derivatives exhibit reduced reactivity due to inductive effects, underscoring the need for tailored substituent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.